molecular formula C18H42BrNO3Si B3047887 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide CAS No. 147366-30-1

1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide

Cat. No.: B3047887
CAS No.: 147366-30-1
M. Wt: 428.5 g/mol
InChI Key: MFWMNCMEHADIFK-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

tributyl(3-trimethoxysilylpropyl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42NO3Si.BrH/c1-7-10-14-19(15-11-8-2,16-12-9-3)17-13-18-23(20-4,21-5)22-6;/h7-18H2,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWMNCMEHADIFK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCC[Si](OC)(OC)OC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42BrNO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375366
Record name 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147366-30-1
Record name 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide typically involves the reaction of N,N-dibutyl-1-butanamine with 3-(trimethoxysilyl)propyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water or aqueous acids to form silanol groups.

    Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. These reactions are typically carried out in polar solvents such as water or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethoxysilyl group.

    Condensation Reactions: These reactions can occur under ambient conditions or may require heating to accelerate the process.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted ammonium salts.

    Hydrolysis: The primary product is the silanol derivative.

    Condensation Reactions: The major products are siloxane-linked polymers or oligomers.

Scientific Research Applications

1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and surface chemistry.

    Biology: The compound can be used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling.

    Industry: The compound is used in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in various applications, such as surface modification and polymerization.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Thermal and Solubility Properties

Compound Decomposition Temp. (°C) Solubility (Water) Log P
Target Compound 250 Low (0.1 g/L) 4.2
CTAB 150 Moderate (5 g/L) 3.8
TMAC 200 High (>10 g/L) 2.1

Biological Activity

1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide (CAS Number: 147366-30-1) is an organic compound that has garnered attention for its potential biological activities. This quaternary ammonium salt features a trimethoxysilyl group, which suggests its utility in various applications, particularly in the fields of biochemistry and materials science.

  • Molecular Formula : C18H42BrNO3Si
  • Molecular Weight : 428.52 g/mol
  • Structure : The compound consists of a butylammonium moiety attached to a trimethoxysilyl propyl group, which enhances its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs) like 1-butyraminium derivatives exhibit significant antimicrobial activity. A study highlighted the antibacterial properties of similar compounds, demonstrating their effectiveness against various bacterial strains. The mechanism often involves disrupting microbial cell membranes, leading to cell lysis and death .

Cytotoxicity and Safety Profile

The safety data sheet for 1-butyraminium indicates that it is harmful if swallowed and can cause skin and eye irritation . The compound's cytotoxic effects were evaluated in vitro, showing varying levels of toxicity depending on concentration and exposure duration. This necessitates careful handling and consideration of dosage in experimental applications.

Study on Antimicrobial Efficacy

A notable case study examined the efficacy of 1-butyraminium derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds possess a broad spectrum of antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.

Bacterial Strain MIC (μg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli64Moderate
Pseudomonas aeruginosa128Weak

Application in Coatings

Another study explored the use of 1-butyraminium as a biocidal agent in coatings. The compound was incorporated into polymer matrices, resulting in surfaces with enhanced antimicrobial properties. This application is particularly relevant in healthcare settings where infection control is critical.

Q & A

Q. Synthesis :

Quaternization : React N-[3-(trimethoxysilyl)propyl]butan-1-amine with dibutyl bromide in anhydrous conditions.

Silane Grafting : Use a solvent like toluene under reflux to ensure complete reaction.
Purification :

  • Remove unreacted precursors via column chromatography (silica gel, methanol/dichloromethane eluent).
  • Confirm purity using elemental analysis (>98% C, H, N) and NMR (absence of residual amine protons at δ 1.5–2.0 ppm) .

How can researchers characterize its structural integrity and surface interactions?

  • 13C and 29Si CP/MAS-NMR : Verify covalent bonding to silica surfaces by observing shifts in trimethoxysilyl peaks (e.g., Si-O-C at ~50 ppm in 29Si NMR).
  • FT-IR : Confirm siloxane bond formation (Si-O-Si stretching at 1050–1100 cm⁻¹).
  • Elemental Analysis : Quantify nitrogen content to assess grafting efficiency.
  • XPS : Detect Br 3d peaks (~70 eV) to confirm bromide retention post-immobilization .

What advanced applications exist in catalysis and surface modification?

Catalysis : The compound immobilizes rhodium-iodide complexes on SiO₂ for one-pot hydrosilylation-CO₂ cycloaddition. The quaternary ammonium group stabilizes intermediates, while the silane group anchors the catalyst, achieving >90% yield in cyclic carbonate synthesis .
Surface Modification : Hydrolyzed trimethoxysilyl groups form stable siloxane bonds with hydroxylated surfaces (e.g., glass, nanoparticles), enabling pH-resistant coatings .

How does its reactivity vary in aqueous vs. non-aqueous environments?

  • Aqueous : Rapid hydrolysis of trimethoxysilyl groups (t1/2 ~2 hrs at pH 7) forms silanol intermediates, which condense into siloxane networks.
  • Non-aqueous (e.g., toluene) : Limited hydrolysis preserves methoxy groups, favoring covalent grafting.
    Methodological Tip : Control humidity during synthesis to prevent premature condensation. Use Karl Fischer titration to monitor water content (<0.1%) .

What safety and regulatory considerations apply to its use?

  • Hazards : Classified as Xn (Harmful) with R41 (Risk of serious eye damage) and R43 (Skin sensitization).
  • Handling : Use gloves (nitrile) and fume hoods. Avoid contact with acids, which accelerate bromide release.
  • Regulatory Compliance : Follow EU REACH guidelines for silane-containing quaternary ammonium compounds (e.g., export notifications under TSCA §12(b)) .

How does its performance compare in composite materials vs. homogeneous systems?

Q. Composite Materials :

  • Hydrogels : When grafted to LDH clay, it enhances mechanical strength (Young’s modulus +300%) by crosslinking polyacrylamide chains .
  • Epoxy Resins : Improves interfacial adhesion in DGEBA thermosets, reducing crack propagation (critical stress intensity factor +25%) .
    Homogeneous Systems : Higher catalytic activity but lower recyclability (3 cycles vs. 10+ for immobilized systems) .

How can researchers resolve contradictions in reported catalytic efficiencies?

Q. Key Variables :

Grafting Density : Optimize via TGA (weight loss 5–10% indicates sufficient silane loading).

Counterion Effects : Replace bromide with iodide for higher Lewis acidity (e.g., 15% yield increase in CO₂ cycloaddition).

Support Porosity : Use mesoporous SiO₂ (pore size >5 nm) to reduce diffusion limitations.
Data Analysis : Compare turnover frequency (TOF) normalized to metal content rather than bulk yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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